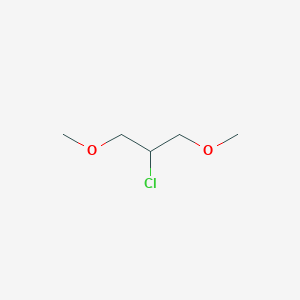
9-(3-Bromo-4-iodophenyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Bromo-4-iodophenyl)-9H-carbazole (BIPC) is an organic compound belonging to the family of carbazoles. It is a heterocyclic compound with a fused five-membered ring system consisting of three nitrogen atoms, one bromine atom, and one iodine atom. BIPC has a wide range of applications in scientific research, including drug development, biochemistry, and physiology. In
Applications De Recherche Scientifique
9-(3-Bromo-4-iodophenyl)-9H-carbazole has a variety of applications in scientific research. It is used in the development of new drugs, as it can be used as a scaffold to synthesize a variety of bioactive compounds. It has also been used to study the mechanism of action of drugs and to understand the biochemical and physiological effects of drugs on the body. 9-(3-Bromo-4-iodophenyl)-9H-carbazole has also been used in the study of protein-protein interactions, as it can be used to label proteins and monitor their interactions. In addition, 9-(3-Bromo-4-iodophenyl)-9H-carbazole has been used in the study of enzyme activities, as it can be used to label enzymes and monitor their activities.
Mécanisme D'action
The mechanism of action of 9-(3-Bromo-4-iodophenyl)-9H-carbazole is not completely understood. However, it is believed that the bromine and iodine atoms of 9-(3-Bromo-4-iodophenyl)-9H-carbazole interact with the active sites of proteins, enzymes, and other molecules, resulting in the inhibition or activation of their activities. 9-(3-Bromo-4-iodophenyl)-9H-carbazole has also been shown to interact with DNA, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
9-(3-Bromo-4-iodophenyl)-9H-carbazole has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant activities. It has also been shown to have an inhibitory effect on the growth of various cancer cell lines. 9-(3-Bromo-4-iodophenyl)-9H-carbazole has also been shown to have neuroprotective and neuroregenerative effects, as well as an anti-depressant effect.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 9-(3-Bromo-4-iodophenyl)-9H-carbazole in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. It is also a stable compound, making it suitable for long-term storage. Furthermore, it has a wide range of applications and can be used to label a variety of molecules. However, there are also some limitations to the use of 9-(3-Bromo-4-iodophenyl)-9H-carbazole in laboratory experiments. It is not water-soluble, making it difficult to dissolve in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in certain experiments.
Orientations Futures
Given the wide range of applications of 9-(3-Bromo-4-iodophenyl)-9H-carbazole, there are a number of potential future directions for research. These include further investigation into the mechanism of action of 9-(3-Bromo-4-iodophenyl)-9H-carbazole, development of new drugs based on 9-(3-Bromo-4-iodophenyl)-9H-carbazole scaffolds, and further study of the biochemical and physiological effects of 9-(3-Bromo-4-iodophenyl)-9H-carbazole. In addition, further research could be done on the use of 9-(3-Bromo-4-iodophenyl)-9H-carbazole as a labeling agent for proteins and enzymes, as well as its potential use in gene expression studies. Finally, further research could be done on the solubility of 9-(3-Bromo-4-iodophenyl)-9H-carbazole in aqueous and organic solvents, as well as the development of new methods for its synthesis.
Méthodes De Synthèse
9-(3-Bromo-4-iodophenyl)-9H-carbazole can be synthesized through a multi-step reaction involving the use of various reagents. The first step involves the reaction of 4-iodoaniline with bromine in dimethylformamide (DMF) to form 3-bromo-4-iodoaniline. This is followed by the reaction of 3-bromo-4-iodoaniline with 1-methyl-1H-indole-3-carbaldehyde in DMF to form 9-(3-bromo-4-iodophenyl)-9H-carbazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at room temperature and the product is isolated by filtration.
Propriétés
IUPAC Name |
9-(3-bromo-4-iodophenyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrIN/c19-15-11-12(9-10-16(15)20)21-17-7-3-1-5-13(17)14-6-2-4-8-18(14)21/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPGBSMBCWDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C=C4)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Bromo-4-iodophenyl)-9H-carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


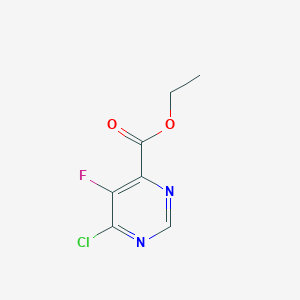
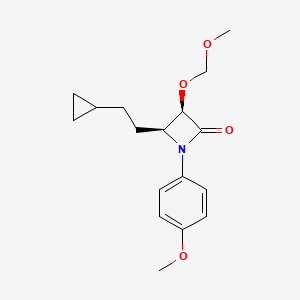
![4-Fluorobicyclo[2.2.2]octan-1-ol, 95%](/img/structure/B6307454.png)
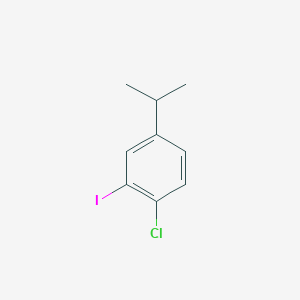

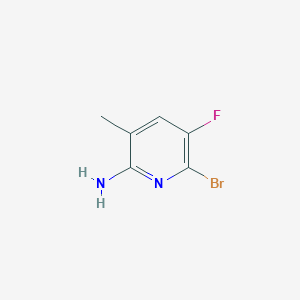
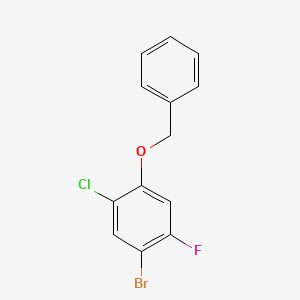
![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)

![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)
